molecular formula C16H21ClN2 B1225928 N,N'-Dibenzylethylenediamine dihydrochloride CAS No. 3412-76-8

N,N'-Dibenzylethylenediamine dihydrochloride

Cat. No.: B1225928
CAS No.: 3412-76-8
M. Wt: 276.80 g/mol
InChI Key: GGEOPBCYUOTKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Dibenzylethylenediamine dihydrochloride is an organic compound with the chemical formula C16H22Cl2N2. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals. This compound is known for its white crystalline powder form and its solubility in water and some organic solvents .

Mechanism of Action

The interaction between the complexes of N,N’-dibenzylethane-1,2-diamine and calf thymus DNA were studied by UV and fluorescence spectra measure, which showed that the binding mode of complexes with DNA is intercalation .

Safety and Hazards

The safety data sheet indicates that N,N’-dibenzylethane-1,2-diamine is toxic if swallowed and causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dibenzylethylenediamine dihydrochloride can be synthesized through the reaction of benzylamine with 2-chloroethylamine hydrochloride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of N,N’-Dibenzylethylenediamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzylethylenediamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N,N’-Dibenzylethylenediamine dihydrochloride is unique due to its dual benzyl groups, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

3412-76-8

Molecular Formula

C16H21ClN2

Molecular Weight

276.80 g/mol

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C16H20N2.ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H

InChI Key

GGEOPBCYUOTKQX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl

3412-76-8

Pictograms

Irritant

Related CAS

3412-76-8

Synonyms

enzathine
benzathine diacetate
benzathine dihydrochloride
N,N'-dibenzylethylenediamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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